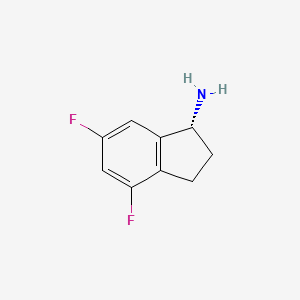

(R)-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine

Description

(R)-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine with a molecular formula of C₉H₉F₂N and a molar mass of 169.17 g/mol . Its structure features a fused bicyclic indene core substituted with fluorine atoms at positions 4 and 6, and an amine group at position 1. The stereochemistry of the chiral center (R-configuration) is critical for its biological interactions. Key properties include:

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

(1R)-4,6-difluoro-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C9H9F2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m1/s1 |

InChI Key |

PMEWWUGTAKIVBC-SECBINFHSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=C(C=C2F)F |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4,6-difluoroindanone.

Reduction: The ketone group of 4,6-difluoroindanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of ®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the indane ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic properties.

Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of ®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-74-7)

- Differences : Fluorines at positions 5 and 6 instead of 4 and 5.

- The negative regions shift toward fluorine atoms, affecting interactions with targets like TRP461 and GLU299 residues .

- Stereochemistry : The R-configuration retains chiral specificity, but the repositioned fluorines reduce similarity to (R)-4,6-difluoro analog (structural similarity: 0.94) .

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1286734-90-4)

- Differences : Single fluorine at position 4 and S-configuration.

- Impact : Reduced electron-withdrawing effects compared to the 4,6-difluoro derivative, lowering HOMO energy (-0.187 to -0.056 kcal/mol vs. reference drugs) .

- Bioactivity : Lower predicted binding affinity due to fewer fluorine interactions .

Functional Group Derivatives

Urea/Thiourea Derivatives of 2,3-Dihydro-1H-inden-1-amine

- Structure : Substituents like 4-bromo-phenyl (IC₅₀: 4b = 18.7 µM) or 4-fluoro-phenyl (4f) enhance antioxidant activity via radical scavenging .

- Comparison : The (R)-4,6-difluoro parent compound lacks direct antioxidant activity but serves as a scaffold for functionalization.

2-Arylidene-2,3-dihydro-1H-inden-1-amine Derivatives

Electronic and Structural Analysis

Table 1: Key Properties of (R)-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.